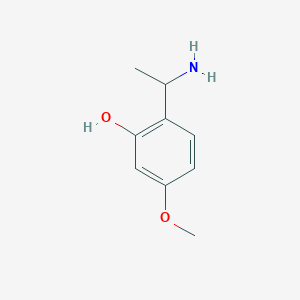

2-(1-Aminoethyl)-5-methoxyphenol

Description

2-(1-Aminoethyl)-5-methoxyphenol is a phenolic derivative characterized by a methoxy group at the 5-position of the aromatic ring and a 1-aminoethyl substituent at the 2-position. The aminoethyl group introduces a basic nitrogen center, which may influence solubility, reactivity, and intermolecular interactions such as hydrogen bonding.

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

2-(1-aminoethyl)-5-methoxyphenol |

InChI |

InChI=1S/C9H13NO2/c1-6(10)8-4-3-7(12-2)5-9(8)11/h3-6,11H,10H2,1-2H3 |

InChI Key |

MUIJMEXMRKCHFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)OC)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminoethyl)-5-methoxyphenol typically involves the following steps:

Starting Material: The synthesis often begins with 5-methoxyphenol.

Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

Oxidation Products: Quinone derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted phenols.

Scientific Research Applications

2-(1-Aminoethyl)-5-methoxyphenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor.

Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-5-methoxyphenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and functional groups of 2-(1-Aminoethyl)-5-methoxyphenol and related compounds:

Key Observations:

- Aminoethyl vs. Iminomethyl Groups: The Schiff base analog () replaces the aminoethyl group with an iminomethyl (-CH=N-) moiety, reducing basicity but enhancing planarity due to conjugation. The intramolecular O–H···N hydrogen bond stabilizes its structure .

- Conjugation and Bioactivity : The pyrazolic chalcone () demonstrates that extended conjugation (e.g., pyrazole rings) correlates with antioxidant efficacy, suggesting that similar modifications in the target compound might enhance bioactivity .

Physicochemical Properties

- Planarity and Hydrogen Bonding: The Schiff base analog () exhibits near-planar geometry (dihedral angle: 4.43° between aromatic rings) due to conjugation and intramolecular hydrogen bonding (O1–H1···N1, S(6) motif) . In contrast, the aminoethyl group in the target compound may reduce planarity but introduce rotational flexibility. Marine fungal metabolite 2-(4-hydroxy-2-methoxybenzyl)-5-methoxyphenol () shows moderate DPPH radical scavenging (IC50 ~24.4 μM for α-glucosidase inhibition), highlighting the role of hydroxyl and methoxy groups in redox activity .

- Solubility and Basicity: The aminoethyl group in the target compound likely increases water solubility compared to non-polar analogs like dihydrostilbenes (). However, the presence of a free amine may require pH-dependent solubility optimization.

Biological Activity

2-(1-Aminoethyl)-5-methoxyphenol, also known as (S)-2-(1-aminoethyl)-5-methoxyphenol, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃N₁O₂

- Molecular Weight : Approximately 167.21 g/mol

- Structure : The compound features a methoxy group (-OCH₃) attached to a phenolic ring and an aminoethyl side chain, which contributes to its unique biological properties.

Neurotransmitter Role

This compound is recognized for its role in neurotransmission. It acts as a precursor for catecholamines, influencing dopamine and norepinephrine levels in the brain, which are critical for mood regulation and cognitive functions.

Receptor Interactions

Studies have demonstrated that this compound exhibits significant binding affinity to various neurotransmitter receptors:

- Dopamine Receptors : It has been shown to interact with dopamine D2 receptors, which are implicated in several neuropsychiatric disorders.

- Adrenergic Receptors : The compound may also influence adrenergic signaling pathways, potentially affecting cardiovascular responses.

The biological effects of this compound can be attributed to its ability to modulate neurotransmitter release and receptor activity. The methoxy group enhances lipophilicity, facilitating better membrane penetration and interaction with lipid bilayers of neuronal cells.

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rodent model of Parkinson's disease. The results indicated that the compound significantly reduced neuronal loss in the substantia nigra by enhancing dopaminergic signaling pathways. This suggests potential therapeutic applications in neurodegenerative diseases.

Antioxidant Activity

Another research focused on the antioxidant properties of this compound. It was found to scavenge free radicals effectively, indicating its potential use as a protective agent against oxidative stress-related conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(2-Aminoethyl)-2-methoxyphenol | Methoxy group at position 2 | Primarily acts as a biomarker; less neuroactive |

| 5-(2-Aminoethyl)-2-methoxyphenol | Methoxy group at position 5 | Different receptor binding profile |

| 3-Methoxytyramine | Methoxy group at position 3 | More potent as a neurotransmitter |

| 4-Fluoro-2-methoxyphenol | Fluorine substitution on the phenolic ring | Altered pharmacokinetics due to fluorine presence |

The unique positioning of the methoxy group and the specific aminoethyl substitution on the phenolic ring give (S)-2-(1-Aminoethyl)-5-methoxyphenol distinct biological properties compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.